molecular formula C18H15BrClN3OS B2718714 2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole CAS No. 897470-93-8

2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole

Cat. No.: B2718714
CAS No.: 897470-93-8
M. Wt: 436.75
InChI Key: HNUAVCUHOYRLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-Bromobenzoyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted at the 2-position with a piperazine ring bearing a 3-bromobenzoyl group. This compound is of interest in medicinal chemistry due to its structural resemblance to antipsychotic agents like ziprasidone, which share the benzothiazole-piperazine scaffold .

Properties

IUPAC Name

(3-bromophenyl)-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3OS/c19-13-3-1-2-12(10-13)17(24)22-6-8-23(9-7-22)18-21-15-5-4-14(20)11-16(15)25-18/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUAVCUHOYRLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the piperazine moiety: The benzo[d]thiazole intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazinyl derivative.

    Bromination: The final step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole-Piperazine Scaffolds

Ziprasidone (5-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one)
  • Structural Differences :
    • Ziprasidone contains an indole-2-one moiety linked to the benzothiazole-piperazine system via an ethyl chain, whereas the target compound lacks this indole group and instead features a 3-bromobenzoyl group directly attached to the piperazine ring .
    • The 3-bromobenzoyl group in the target compound introduces steric bulk and enhanced lipophilicity compared to ziprasidone’s ethyl-indole chain.
  • Pharmacological Activity :
    • Ziprasidone is a potent atypical antipsychotic with dual dopamine D2 and serotonin 5-HT2A receptor antagonism . The target compound’s activity remains uncharacterized but may differ due to structural modifications.
Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2)
  • Structural Differences: Compound C2 (from ) replaces the benzothiazole core with a quinoline ring and substitutes the 3-bromobenzoyl group with a 4-bromophenyl-quinoline-carbonyl moiety.
  • Synthetic and Electronic Properties: The quinoline system in C2 may confer distinct π-π stacking interactions compared to the benzothiazole in the target compound. The 4-bromo substitution on the phenyl ring alters electronic distribution relative to the 3-bromo position in the target compound .
6-Bromo-2-piperazin-1-yl-1,3-benzothiazole
  • Structural Differences :
    • This analogue lacks the 3-bromobenzoyl group on the piperazine ring and instead has a simple piperazine substitution at the 2-position of the benzothiazole core.
  • Implications for Bioactivity :
    • The absence of the benzoyl group reduces molecular complexity and may limit receptor-binding versatility compared to the target compound .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Ziprasidone Compound C2 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole
Molecular Weight (g/mol) ~472.8 412.9 ~561.4 ~298.2
LogP ~3.8 (estimated) 3.6 ~4.2 ~2.5
Solubility Low (non-ionic) Moderate (HCl salt) Low Moderate
Key Substituents 3-Bromobenzoyl Ethyl-indole 4-Bromophenyl None

Notes:

  • Compound C2’s larger size and bromophenyl group may enhance binding to hydrophobic protein pockets .

Biological Activity

2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromophenyl group, a chlorobenzo[d]thiazolyl moiety, and a piperazinyl structure, making it a candidate for various therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of 2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole can be summarized as follows:

Property Details
IUPAC Name (3-bromophenyl)-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
CAS Number 897470-93-8
Molecular Formula C18H15BrClN3OS

The synthesis typically involves several steps:

  • Formation of the benzo[d]thiazole ring by reacting 2-aminothiophenol with a suitable aldehyde or ketone.
  • Introduction of the piperazine moiety using coupling agents.
  • Bromination of the phenyl ring to yield the final compound.

Biological Activities

Research has indicated various biological activities associated with this compound, particularly in the realms of anti-cancer, anti-inflammatory, and antimicrobial properties.

Anti-Cancer Activity

Recent studies have shown that derivatives of benzothiazole, including 2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole, exhibit significant anti-cancer properties. For instance:

  • The compound has been tested against various cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) with promising results indicating inhibition of cell proliferation and migration.
  • Apoptosis-promoting effects were observed at concentrations of 1 to 4 μM, which were comparable to known anti-cancer agents .

Anti-inflammatory Effects

The compound has also shown potential in reducing inflammatory markers such as IL-6 and TNF-α. This suggests its utility in conditions characterized by chronic inflammation .

Antimicrobial Properties

Studies have explored the antimicrobial efficacy of benzothiazole derivatives. The compound demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Case Studies

Several case studies have highlighted the biological efficacy of benzothiazole derivatives:

  • Study on Cancer Cell Lines : A comprehensive evaluation was conducted on the effects of benzothiazole derivatives on human cancer cell lines. The study found that compounds similar to 2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
  • Inflammation Model : In an experimental model of inflammation, the compound reduced edema and inflammatory cytokine levels significantly compared to control groups. This underscores its potential therapeutic application in treating inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-chloro-1,3-benzothiazole?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzothiazole core via cyclization of 6-chloro-2-aminobenzothiazole derivatives under acidic conditions .
  • Step 2 : Piperazine functionalization using 3-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) in solvents like dimethylformamide (DMF) or chloroform .
  • Step 3 : Purification via column chromatography or recrystallization from methanol/ethanol .
    Key Considerations : Temperature control (reflux at 80–100°C) and solvent polarity significantly impact yield. Microwave-assisted synthesis may enhance reaction efficiency .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of substituents (e.g., 3-bromobenzoyl vs. 4-bromobenzoyl) and piperazine coupling .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₁₈H₁₆BrClN₃OS) and isotopic patterns for bromine/chlorine .
  • X-ray Crystallography : Resolve conformational flexibility of the piperazine ring and benzothiazole-planarity .

Q. What biological activities have been reported for structurally analogous compounds?

  • Antimicrobial Activity : Pyridazine-piperazine analogs exhibit anti-bacterial properties against Staphylococcus aureus (MIC: 8–16 µg/mL) .
  • Anticancer Potential : Thiazole-triazole hybrids with piperazine substituents show cytotoxicity in HeLa cells (IC₅₀: 12–25 µM) .
  • Anti-inflammatory Effects : Benzothiazole derivatives inhibit COX-2 (IC₅₀: ~3 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Piperazine Modifications : Replace 3-bromobenzoyl with 4-ethoxybenzoyl to enhance solubility while retaining activity .
  • Benzothiazole Substitution : Introduce methoxy groups at position 6 (instead of Cl) to reduce cytotoxicity in normal cells .
  • Validation : Compare IC₅₀ values in primary vs. metastatic cancer cell lines to assess selectivity .

Q. What strategies address poor aqueous solubility in preclinical testing?

  • Prodrug Design : Conjugate with PEGylated or phosphate groups to improve bioavailability .
  • Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Q. How should researchers resolve contradictions in reported biological data?

  • Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays) to minimize discrepancies in cytotoxicity measurements .
  • Metabolic Stability : Test in hepatocyte models to differentiate intrinsic activity vs. metabolite-driven effects .
  • Off-target Profiling : Use kinase/GPCR panels to identify non-specific interactions that may confound results .

Q. What computational methods support target identification for this compound?

  • Molecular Docking : Screen against kinases (e.g., EGFR, BRAF) using AutoDock Vina to prioritize experimental validation .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features to align with known inhibitors of tubulin polymerization .
  • ADMET Prediction : Use SwissADME to optimize logP (<3) and reduce CYP450 inhibition risks .

Q. What synthetic challenges arise during scale-up, and how are they mitigated?

  • Bromine Displacement : Compete with piperazine ring-opening; control via low-temperature coupling (0–5°C) .
  • Purification Complexity : Employ orthogonal chromatography (size exclusion + reverse-phase) for high-purity batches (>98%) .
  • Byproduct Formation : Monitor for thiourea intermediates via LC-MS and adjust stoichiometry of coupling reagents .

Methodological Recommendations

  • Data Reproducibility : Publish full synthetic protocols (e.g., equivalents of reagents, heating rates) to aid replication .
  • Comparative Analysis : Benchmark against FDA-approved benzothiazole drugs (e.g., riluzole) to contextualize efficacy .
  • Open Science : Deposit crystallographic data in the Cambridge Structural Database (CSD) for community validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.